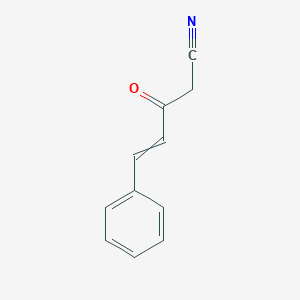

Cinnamoyl acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-oxo-5-phenylpent-4-enenitrile |

InChI |

InChI=1S/C11H9NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-7H,8H2 |

InChI Key |

QTIZVCZKVWASSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Cinnamoyl Acetonitrile and Its Key Precursors

Direct Synthetic Routes to Cinnamoyl Acetonitrile (B52724)

Direct routes to molecules structurally related to cinnamoyl acetonitrile, such as α,β-unsaturated nitriles, often leverage condensation reactions that efficiently form carbon-carbon bonds.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, serving as a modification of the Aldol condensation. wikipedia.orgsigmaaldrich.com It involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, typically an aldehyde or ketone, in the presence of a weak base catalyst. wikipedia.orgsigmaaldrich.com This is followed by a dehydration reaction, which results in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The active hydrogen component is characterized by having a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as CN, CO₂R, or COR. wikipedia.org

This reaction is fundamental for creating carbon-carbon bonds and is widely used to synthesize derivatives of benzylidenemalononitrile, which are structurally related to cinnamoyl nitriles, by reacting aromatic aldehydes with active methylene compounds. bhu.ac.in Weak bases like amines and their salts are typically used as catalysts. niscpr.res.in For instance, the condensation of benzaldehyde (B42025) with malononitrile (B47326) proceeds efficiently in the presence of a catalytic amount of an ionic liquid, 1-methylhexamethylenetetraminium tetrafluoroborate, at room temperature to yield the corresponding unsaturated nitrile in a short time. niscpr.res.in

| Carbonyl Compound | Active Methylene Compound | Catalyst | Conditions | Product Yield | Reference |

| Benzaldehyde | Malononitrile | [MeHMTA]BF₄ | Room Temperature | 98% | niscpr.res.in |

| Substituted Benzaldehyde | Malononitrile | Ammonium (B1175870) Acetate (B1210297) | Sonication, RT, 5-7 min | High | bhu.ac.in |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine (B6355638) | Ethanol (B145695) | Not specified | wikipedia.org |

This table illustrates various conditions for Knoevenagel condensation reactions leading to α,β-unsaturated nitrile compounds.

One-pot syntheses offer significant advantages by combining multiple reaction steps in a single flask, which avoids the need to isolate intermediates and often leads to higher efficiency and reduced waste. In the realm of cinnamoyl chemistry, several one-pot procedures have been developed.

For example, a three-component, one-pot synthesis for 3-cinnamoyl coumarins has been achieved through the reaction of salicylaldehyde, ethyl acetoacetate, and various benzaldehydes. tandfonline.com This process is facilitated by a novel hybrid nanocatalyst under ultrasound irradiation, highlighting a green and efficient approach. tandfonline.com Similarly, novel cinnamoyl amides have been synthesized in a one-pot, solvent-free reaction of cinnamic acid derivatives with aromatic amines using 1,3-dicyclohexylcarbodiimide (DCC) under microwave irradiation. tandfonline.comtandfonline.com The entire procedure to produce certain 2-aminoquinoline (B145021) derivatives can also be operated in a single flask, starting from acetonitrile. nih.gov

| Product Type | Reactants | Key Reagent/Catalyst | Conditions | Key Advantage | Reference |

| 3-Cinnamoyl Coumarins | Salicylaldehyde, Ethyl Acetoacetate, Benzaldehyde | CoCl₂NN'PhBIA/Al-SBA-15 | Ethanol, Ultrasound | Green, One-pot, Reusable catalyst | tandfonline.com |

| Cinnamoyl Amides | Cinnamic Acid, Aromatic Amine | 1,3-Dicyclohexylcarbodiimide (DCC) | Solvent-free, Microwave | High yield, Short reaction time | tandfonline.comtandfonline.com |

| 2-Aminoquinolines | 2-Nitrobenzaldehydes, Acetonitrile | α-Diaminoboryl carbanions | Single flask | Operational simplicity | nih.gov |

This table summarizes various one-pot synthetic strategies for cinnamoyl derivatives and related compounds.

Preparation of this compound Precursors and Analogues

The synthesis of precursors like cinnamoyl halides, esters, and amides is crucial as they serve as key intermediates for more complex molecules.

Cinnamoyl chloride is a common and highly useful intermediate, typically prepared from cinnamic acid. The standard method involves treating cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃), which readily converts the carboxylic acid into the more reactive acyl chloride. nii.ac.jp This transformation is a key step in the synthesis of many cinnamoyl esters and amides. tandfonline.comtandfonline.comnih.gov For example, reacting trans-cinnamic acid with SOCl₂ in dichloromethane (B109758) can produce cinnamoyl chloride, which can then be used in subsequent reactions without isolation. mdpi.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Cinnamic Acid | Thionyl Chloride (SOCl₂) | Reflux | Cinnamoyl Chloride | Good (around 90%) | nii.ac.jp |

| Cinnamic Acid | Phosphorus Pentachloride (PCl₅) | Not specified | Cinnamoyl Chloride | Good (around 90%) | nii.ac.jp |

| Cinnamic Acid | Phosphorus Trichloride (PCl₃) | Not specified | Cinnamoyl Chloride | Good (around 90%) | nii.ac.jp |

| Polyester of β-phenyl-β-propionolactone | Thionyl Chloride (SOCl₂) | Reflux, 5 hrs | Cinnamoyl Chloride | 75% | nii.ac.jp |

This table outlines common methods for the synthesis of the key precursor, cinnamoyl chloride.

Cinnamoyl esters and amides are important classes of compounds, and various methods have been developed for their synthesis.

Cinnamoyl Esters: A facile and greener methodology for synthesizing (E)-cinnamate derivatives utilizes a modified Steglich esterification. nih.gov This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and acetonitrile as a greener solvent, allowing for ester conversion in 45 minutes with mild heating. nih.govjove.com Other methods include microwave-assisted synthesis from cinnamyl alcohol and various acids under solvent-free conditions mdpi.com and transesterification reactions using vinyl acetate as an acyl donor. researchgate.net

Cinnamoyl Amides: The synthesis of cinnamoyl amides can be achieved through several routes. A conventional method involves the condensation of a carboxylic acid and an amine with heating. tandfonline.com More commonly, cinnamic acid is first converted to cinnamoyl chloride, which then reacts with an amine. tandfonline.comtandfonline.com Modern approaches utilize coupling agents. For instance, cinnamoyl amides can be prepared by reacting cinnamic acid with an amine in the presence of coupling reagents like 1,3-dicyclohexylcarbodiimide (DCC), Hexafluorophosphate (B91526) Benzotriazole Tetramethyl Uronium (HBTU), or Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (PyBOP). tandfonline.commdpi.com A one-pot, solvent-free method using DCC under microwave irradiation has also been shown to be highly effective. tandfonline.com

| Derivative | Synthesis Method | Key Reagents | Solvent | Conditions | Reference |

| (E)-Cinnamyl Ester | Steglich Esterification | EDC, DMAP | Acetonitrile | 40-45 °C, 45 min | nih.govjove.com |

| Cinnamyl Long Chain Ester | Microwave-assisted Esterification | Cinnamyl alcohol, Acid anhydride | Solvent-free | 140 °C, 10-20 min | mdpi.com |

| Cinnamoyl Amide | Acyl Chloride Method | Cinnamic acid, SOCl₂, Amine | Chloroform (B151607) | In situ reaction | tandfonline.comtandfonline.com |

| Cinnamoyl Amide | Coupling Agent Method | Cinnamic acid, Amine, DCC | DMF or Solvent-free (MW) | Room temp or MW | tandfonline.comtandfonline.com |

| Cinnamoyl Amide | Coupling Agent Method | Cinnamic acid, α-aminophosphonate, HBTU/PyBOP | Dichloromethane/MeCN | 0 to 25 °C | mdpi.com |

This table provides a comparative overview of synthetic methods for cinnamoyl esters and amides.

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Modern organic synthesis increasingly relies on advanced techniques and novel catalysts to improve efficiency, reduce environmental impact, and access novel chemical structures.

The application of microwave irradiation has proven effective in accelerating the synthesis of cinnamoyl esters and amides, often under solvent-free conditions, which significantly reduces reaction times. tandfonline.commdpi.com Similarly, ultrasound assistance has been employed to enhance reaction rates, as seen in the synthesis of 3-cinnamoyl coumarins and in Knoevenagel condensations. bhu.ac.intandfonline.com

Catalysis plays a pivotal role in advancing these synthetic routes. The development of novel catalysts, such as recyclable cobalt complexes immobilized on mesoporous materials, provides a sustainable method for producing cinnamoyl derivatives. tandfonline.com Ionic liquids have also emerged as effective and recyclable catalysts for Knoevenagel condensations, offering a green alternative to traditional solvents and bases. niscpr.res.in Furthermore, the field of electrochemistry offers powerful tools for organic synthesis, with acetonitrile often serving as both a solvent and a reactant in electrophotocatalytic Ritter-type reactions to form amides. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and related compounds to minimize environmental impact and enhance safety. Key areas of focus include the selection of greener solvents and the implementation of strategies to reduce waste generation.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass of material in a reaction. jove.com In the synthesis of derivatives of cinnamic acid, a key precursor to this compound, acetonitrile has emerged as a promising greener alternative to conventional chlorinated solvents like dichloromethane (DCM) and polar aprotic solvents such as dimethylformamide (DMF). jove.comnih.govnih.gov

Acetonitrile offers several advantages as a solvent. It is less hazardous to human health and the environment compared to many traditional solvents. nih.gov Furthermore, its use can lead to comparable reaction rates and yields without the need for stringent anhydrous conditions. jove.com For instance, in the Steglich esterification of (E)-cinnamic acid, using acetonitrile as the solvent allows for high yields (averaging 70%) and simplifies product isolation, often eliminating the need for chromatographic purification. nih.gov This not only reduces the use of hazardous solvents but also minimizes waste generated from the purification process. jove.com

The utility of acetonitrile extends beyond its role as a solvent; it can also participate as a reactant in various organic transformations. mdpi.com Its properties as a small polar molecule with a high relative permittivity make it suitable for a range of reactions, including electrochemical synthesis. mdpi.com Researchers have also been exploring "green" synthesis routes for acetonitrile itself, for example, from ethanol and ammonia-derived ethylamine, to further enhance its sustainability profile. acs.orgynu.edu.cn

| Solvent | Key Advantages in Cinnamic Acid Derivative Synthesis | Notable Outcomes | References |

|---|---|---|---|

| Acetonitrile | Greener alternative to chlorinated solvents and DMF; less hazardous. | High yields (avg. 70%) in Steglich esterification; eliminates need for chromatography. | jove.comnih.govnih.gov |

| Dichloromethane (DCM) | Traditional solvent for esterification reactions. | Often requires anhydrous conditions and chromatographic purification. | jove.comnih.gov |

| Dimethylformamide (DMF) | Commonly used polar aprotic solvent. | Effective but poses environmental and health concerns. | jove.comnih.gov |

Waste minimization is a cornerstone of green chemistry, aiming to reduce the generation of hazardous substances at the source. researchgate.net In the context of this compound production, several strategies can be employed to minimize waste. One effective approach is the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can often be recycled. researchgate.net

Another key strategy is the optimization of reaction conditions to maximize atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product. researchgate.net This can be achieved by carefully selecting catalysts and reaction pathways that avoid the formation of byproducts. For instance, developing one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste from purification steps.

Furthermore, the principles of designing safer chemicals and products can be applied. This involves creating synthetic targets and pathways that minimize toxicity while maintaining desired functionality. researchgate.net The adoption of cleaner technologies, process optimization, and the recovery and reuse of materials are also integral to a comprehensive waste minimization strategy in the chemical industry. researchgate.netrowan.edu

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and enhance the purity of products. ajrconline.org This technique has been successfully applied to the synthesis of various derivatives of cinnamoyl compounds. researchgate.netresearchgate.net

The primary advantage of microwave heating is its ability to rapidly and uniformly heat the entire reaction mixture, leading to shorter reaction times compared to conventional heating methods. ajrconline.org For example, the synthesis of N-cinnamoyl aryl hydrazones has been achieved in good yields using microwave irradiation. researchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its environmental credentials. researchgate.net

The efficiency of microwave-assisted synthesis is often compared with conventional heating methods, with microwave irradiation consistently demonstrating a significant reduction in reaction time. ajrconline.org This rapid and efficient heating makes it an attractive methodology for the synthesis of this compound and its derivatives, offering a pathway to cleaner and more efficient chemical processes. nih.gov

| Synthetic Method | Key Advantages | Application Example | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, higher purity, reduced reaction times. | Synthesis of N-cinnamoyl aryl hydrazones. | ajrconline.orgresearchgate.net |

| Conventional Heating | Traditional and widely used method. | Often requires longer reaction times and may lead to lower yields. | ajrconline.org |

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new transformations with high efficiency and selectivity. Both homogeneous and heterogeneous catalysis have been explored in the synthesis and modification of this compound and its precursors. rsc.orgchemistryworld.com

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high activity and selectivity. accessscience.comlibretexts.org In contrast, heterogeneous catalysis, where the catalyst is in a different phase, offers advantages in terms of catalyst separation and recyclability. rsc.orglibretexts.org The synergy between these two approaches is an area of ongoing research to develop "ideal" catalysts that are active, selective, stable, and recyclable. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have been employed in various asymmetric reactions. mdpi.com

In the context of reactions relevant to this compound precursors, cinchona-based organocatalysts have been used to catalyze asymmetric Michael additions and Friedel-Crafts reactions. mdpi.com For instance, the Michael addition of 1,3-diphenylpropane-1,3-dione (B8210364) to trans-β-nitrostyrene, a cinnamic acid derivative, has been successfully catalyzed by a size-enlarged C3-symmetric cinchona organocatalyst, achieving high enantioselectivity (93% ee). mdpi.com The choice of solvent was found to be crucial, with methyl tert-butyl ether (MTBE) providing the best results in this case. mdpi.com

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. In the context of this compound and related structures, transition metals like copper, nickel, and palladium have been utilized to facilitate key bond-forming reactions. mdpi.comresearchgate.net

Copper-catalyzed reactions have been reported for the cyanomethylation of various substrates using acetonitrile as the cyanomethyl source. mdpi.comresearchgate.net For example, the copper-catalyzed cyanomethylation of imines with acetonitrile can produce arylacrylonitriles. mdpi.com

Nickel catalysts have been shown to activate the C-H bond of acetonitrile, allowing for its conversion into a C-bound cyanomethyl ligand. nih.gov This activation is a critical step for the incorporation of the cyanomethyl group into organic molecules.

Furthermore, transition metal-free reactions have also been developed for the synthesis of β-ketonitriles from amides and acetonitrile, showcasing the versatility of synthetic approaches. rsc.org The use of transition metals in C-H amination reactions, with agents like anthranils, has also been explored for the synthesis of nitrogen-containing heterocycles. rsc.org

Biocatalytic Pathways (if applicable to synthesis methodologies)

While traditional organic synthesis methods are predominant for the production of this compound and related compounds, biocatalytic pathways represent an emerging and sustainable alternative. The application of enzymes to catalyze the formation of the cinnamoyl scaffold is an area of active research, primarily focusing on derivatives like amides and esters rather than the nitrile directly. However, these methodologies demonstrate the potential applicability of biocatalysis for key bond-forming steps relevant to this compound synthesis.

Enzymes such as lipases and esterases have been successfully employed in the synthesis of various cinnamoyl derivatives. For instance, a novel esterase (EstK1) from Acinetobacter hemolyticus, expressed in Escherichia coli, has been utilized as a whole-cell catalyst for the high-yield production of cinnamyl acetate. figshare.com This transesterification reaction, using vinyl acetate as the acyl donor in a nonaqueous system, achieved a conversion of cinnamyl alcohol of up to 97.1%. figshare.com Similarly, Candida antarctica Lipase B (CaL-B) has been used to catalyze the synthesis of a series of N-cinnamoyltryptamine derivatives, which are inspired by rice phytoalexins. nih.gov This enzymatic approach highlights the ability of lipases to facilitate the formation of amide bonds with the cinnamoyl group, operating in unconventional green solvents like tert-amyl alcohol. nih.gov

These examples, while not producing this compound directly, are significant as they establish the principle that the cinnamoyl moiety is a viable substrate for enzymatic transformations. The success in forming ester and amide linkages suggests that other enzyme classes could be explored for the synthesis of the α,β-unsaturated nitrile itself. For example, hydroxynitrile lyases (HNLs), which catalyze the addition of cyanide to carbonyl compounds, are a cornerstone of biocatalytic cyanohydrin synthesis and could potentially be engineered or adapted for condensation-type reactions. researchgate.net

The table below summarizes key findings in the biocatalytic synthesis of related cinnamoyl compounds, illustrating the potential for developing enzymatic routes toward this compound.

Table 1: Examples of Biocatalysis Applied to Cinnamoyl Derivatives

| Enzyme | Source Organism | Reaction Type | Substrates | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Esterase (EstK1) | Acinetobacter hemolyticus | Transesterification | Cinnamyl alcohol, Vinyl acetate | Cinnamyl acetate | High conversion (97.1%) using a whole-cell catalyst in a nonaqueous system. | figshare.com |

Stereochemical Control in this compound Synthesis

The primary stereochemical feature of this compound is the geometry of the carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. In the context of organic synthesis, controlling this stereochemistry is crucial as the two isomers can have different physical properties and biological activities. rijournals.comresearchgate.net For α,β-unsaturated compounds like this compound, the E-isomer is generally the more thermodynamically stable and, therefore, the predominant product in many synthetic routes, such as the Knoevenagel condensation.

The Knoevenagel condensation between cinnamaldehyde (B126680) and an active methylene compound like malononitrile is a direct route to the parent structure. This reaction typically proceeds via a nucleophilic addition followed by dehydration and strongly favors the formation of the conjugated E-isomer due to lower steric hindrance compared to the Z-isomer. bhu.ac.inresearchgate.net

However, for related synthetic methodologies like the Horner-Wadsworth-Emmons (HWE) reaction, reaction conditions can be tuned to influence the E:Z ratio of the product. The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. While not the most common route for this compound itself, studies on the synthesis of analogous (E)-α,β-unsaturated amides provide valuable insights into stereochemical control.

Research on the synthesis of α,β-unsaturated amides bearing an α-aminophosphonate moiety via the HWE reaction demonstrated that the choice of base, solvent, and temperature significantly impacts the E:Z selectivity. mdpi.com For instance, reacting a phosphonoacetamide (B1211979) with benzaldehyde using cesium carbonate as the base in acetonitrile at 50 °C yielded the product with a high E:Z ratio of 93:07. mdpi.com Changing the conditions, such as using potassium carbonate in toluene (B28343) at a higher temperature, can alter this ratio. mdpi.com This highlights that while the E-isomer is often favored, the reaction parameters provide a handle to control and optimize the formation of the desired stereoisomer.

The following table details the effect of reaction conditions on the stereochemical outcome in a Horner-Wadsworth-Emmons reaction for the synthesis of a structurally related α,β-unsaturated amide.

Table 2: Influence of Reaction Conditions on E:Z Selectivity in a Horner-Wadsworth-Emmons Reaction

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

|---|---|---|---|---|---|---|

| Cs₂CO₃ | Acetonitrile | 50 | 12 | 72% | 93:07 | mdpi.com |

| Cs₂CO₃ | Acetonitrile | 80 | 6 | 70% | 92:08 | mdpi.com |

| K₂CO₃ | Toluene | 100 | 12 | 65% | 93:07 | mdpi.com |

| K₂CO₃ | Acetonitrile | 50 | 24 | 63% | 91:09 | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Cinnamoyl Acetonitrile

Nucleophilic Addition Reactions to the Cinnamoyl Acetonitrile (B52724) Framework

The electrophilic centers in cinnamoyl acetonitrile are susceptible to attack by a wide range of nucleophiles. The specific site of attack is often dictated by the nature of the nucleophile, following the principles of hard and soft acids and bases (HSAB), and the reaction conditions.

Addition to the Nitrile Group

The nitrile group (C≡N) in this compound presents an electrophilic carbon atom that can undergo nucleophilic addition. However, due to the presence of the highly reactive α,β-unsaturated ketone system, selective addition to the nitrile is challenging and typically requires strong, hard nucleophiles. Reactions such as the addition of Grignard reagents (R-MgX) or organolithium compounds (R-Li) could, in principle, attack the nitrile carbon to form an intermediate imine anion after an aqueous workup. Subsequent hydrolysis of the resulting imine would lead to a ketone. Similarly, reduction of the nitrile to a primary amine can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). In the context of this compound, these reactions would be in competition with 1,2-addition to the carbonyl group and 1,4-conjugate addition to the alkene, often leading to mixtures of products unless specific reaction conditions are employed to favor nitrile addition.

Conjugate Addition to the Activated Alkene (Michael Additions)

The most characteristic reaction of the this compound framework is the conjugate or Michael addition to the activated alkene. The electron-withdrawing nature of the adjacent cinnamoyl group makes the β-carbon of the double bond highly electrophilic and susceptible to attack by soft nucleophiles. This 1,4-addition pathway is generally favored over direct 1,2-addition to the carbonyl group when using stabilized carbanions, amines, or thiols.

Research on analogous systems, such as 2-cinnamoyl-1,3-indandione, provides significant insight into this reactivity. The cinnamoyl moiety in these compounds readily undergoes Michael addition with various nucleophiles. For instance, secondary amines like piperidine (B6355638) and morpholine, as well as sulfur nucleophiles such as arylmercaptans, add smoothly to the β-carbon to yield the corresponding β-substituted hydrocinnamoyl derivatives. researchgate.net This reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final adduct.

Table 1: Michael Addition Reactions to Cinnamoyl Analogs researchgate.net

| Nucleophile | Product |

|---|---|

| Piperidine | 2-(β-Piperidinohydrocinnamoyl)-1,3-indandione |

| Morpholine | 2-(β-Morpholinohydrocinnamoyl)-1,3-indandione |

This reactivity pattern is central to the utility of this compound in synthesizing more complex molecules, as the initial Michael adduct can undergo subsequent intramolecular reactions.

Cyclization Reactions for Heterocyclic Scaffolds

The polyfunctional nature of this compound makes it an exceptional substrate for the synthesis of a wide variety of heterocyclic compounds. Reactions often proceed through a domino sequence, initiated by a nucleophilic attack on the cinnamoyl framework, followed by an intramolecular cyclization and dehydration.

Intramolecular Cyclizations

While specific literature on intramolecular cyclizations of pre-functionalized this compound derivatives is limited, the structure is well-suited for such transformations. A hypothetical derivative, for instance, bearing a tethered nucleophile (e.g., a hydroxyl or amino group) at an appropriate position on the phenyl ring, could be expected to undergo an intramolecular Michael addition to form a cyclic ether or a nitrogen-containing heterocycle. The feasibility and regioselectivity of such a cyclization would depend on the length and flexibility of the tether, in accordance with Baldwin's rules.

Multicomponent Cycloadditions

This compound is an ideal candidate for multicomponent reactions (MCRs) that build complex heterocyclic scaffolds in a single pot. Its α,β-unsaturated ketone moiety can react with binucleophiles to form rings. Studies on the closely related 2-cinnamoyl-1,3-indandione have demonstrated the synthesis of five- and six-membered heterocycles. researchgate.net

The reaction with hydrazine hydrate, for example, does not stop at the simple Michael adduct but proceeds via condensation between the terminal nitrogen of the hydrazine and the carbonyl group of the cinnamoyl moiety. This sequence of Michael addition followed by intramolecular cyclization and dehydration affords a 2-(5-phenyl-2-pyrazolinyl)-1,3-indandione derivative. researchgate.net A similar pathway is observed with hydroxylamine hydrochloride, which yields the corresponding isoxazoline derivative. researchgate.net

Furthermore, reaction with thiourea leads to the formation of a six-membered dihydropyrimidine ring, specifically a 2-(6-phenyl-2-thioxo-4-pyrimidinyl)-1,3-indandione, again through a Michael-initiated cyclocondensation sequence. researchgate.net These reactions highlight a general and powerful strategy for leveraging the reactivity of the cinnamoyl group to construct diverse heterocyclic systems.

Table 2: Heterocyclic Synthesis from a Cinnamoyl Precursor researchgate.net

| Reagent | Heterocyclic Product | Ring System |

|---|---|---|

| Hydrazine Hydrate | 2-(5-Phenyl-2-pyrazolinyl)-1,3-indandione | Pyrazoline |

| Hydroxylamine HCl | 2-(5-Phenyl-2-isoxazolinyl)-1,3-indandione | Isoxazoline |

Analogously, multicomponent reactions involving this compound, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) are expected to proceed. Such reactions, often catalyzed by a base, would likely involve an initial Michael addition of the malononitrile carbanion to the this compound, followed by cyclization to form highly substituted pyridines or pyrans. niscpr.res.innih.gov

pH-Dependent Cyclization Processes

The specific influence of pH on the cyclization reactions of this compound has not been extensively detailed in the available literature. However, it is well-established that the reactivity of the nucleophiles and the stability of intermediates in the previously mentioned cyclocondensation reactions are pH-sensitive. For example, the reaction with hydrazine or hydroxylamine is typically conducted under conditions that allow for the free amine to be the active nucleophile. The acid- or base-catalyzed dehydration step to form the final aromatic or semi-aromatic heterocycle is also critically dependent on pH. Fine-tuning the pH could potentially control the rate of competing reactions, such as hydrolysis of the nitrile, and influence the final product distribution, although specific studies demonstrating such control for this substrate are not prominent.

Rearrangement Reactions Involving this compound

Currently, there is no specific information available in the searched scientific literature detailing rearrangement reactions that directly involve this compound. Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. Such reactions are often catalyzed by acids or bases, or initiated by heat or light, and typically proceed through carbocation, carbanion, or radical intermediates. While general principles of rearrangement reactions are well-established, their specific application to this compound has not been documented in the available resources.

Kinetic and Thermodynamic Studies of this compound Reactions

Reaction Rate Determinations

While reaction rate data for this compound is absent, kinetic studies on the solvolysis of cinnamoyl chloride in various solvent mixtures, including aqueous acetone and aqueous acetonitrile, have been performed. For instance, the rate of reaction for cinnamoyl chloride in aqueous acetonitrile is noted to be approximately four times faster than in aqueous acetone of the same composition orientjchem.org. This increased rate is attributed to the greater polarity of acetonitrile, which can better stabilize the transition state orientjchem.org.

Activation Parameter Calculations (Enthalpy, Entropy, Gibbs Free Energy)

Activation parameters provide crucial information about the transition state of a reaction. For the solvolysis of cinnamoyl chloride in an aqueous acetone medium, an enthalpy of activation (ΔH‡) of 66 kJ/mol and an entropy of activation (ΔS‡) of -80 J K⁻¹ mol⁻¹ have been reported orientjchem.org. These values, particularly the relatively high enthalpy and less negative entropy of activation, have been interpreted as favoring an SN2 mechanism over an addition-elimination pathway for this specific reaction orientjchem.org. Thermodynamic data for this compound itself remains uncharacterized in the literature.

Influence of Solvent Polarity and Composition on Reaction Kinetics

The polarity and composition of the solvent play a critical role in the kinetics of reactions involving polar molecules. As mentioned, the rate of solvolysis of cinnamoyl chloride is significantly faster in the more polar solvent, aqueous acetonitrile, compared to aqueous acetone orientjchem.org. This observation underscores the ability of polar solvents to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. Similar solvent effects would be anticipated for hypothetical reactions involving this compound, where the polarity of the medium would influence the stability of any charged species formed during the reaction.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound is not present in the available scientific literature. However, mechanistic studies of related cinnamoyl derivatives, such as cinnamoyl chloride, offer a basis for postulating potential reaction pathways.

Solvolytic Mechanism Pathways (e.g., SN1, SN2, Addition-Elimination)

The solvolysis of cinnamoyl chloride in aqueous organic solvents has been investigated to determine the operative mechanism. The reaction order with respect to water in aqueous acetone and aqueous acetonitrile (with lower water content) was found to be approximately 2.6 orientjchem.org. This finding suggests a mechanism that could be SN2, an addition-elimination pathway, or a combination of both orientjchem.org.

Further mechanistic insights come from studies of the methanolysis of cinnamoyl chlorides in methanol-acetonitrile mixtures. The observed negative ρY+ values (–0.9 to –1.5) are consistent with a dissociative SN2-like mechanism rsc.org. In contrast, the aminolysis of cinnamoyl chlorides with anilines in acetonitrile is suggested to proceed through a stepwise mechanism involving the rate-limiting breakdown of a tetrahedral intermediate rsc.org. These studies highlight that the specific reaction mechanism for cinnamoyl derivatives is highly dependent on the nucleophile and the solvent system employed.

Stepwise vs. Concerted Mechanisms

In the study of chemical reactions involving this compound, a key mechanistic question is whether the transformation occurs in a single, coordinated motion (a concerted mechanism) or through a sequence of distinct steps involving one or more intermediates (a stepwise mechanism). The distinction is crucial as it defines the energy profile of the reaction and the nature of the species involved.

Concerted reactions are characterized by a single transition state, where all bond-breaking and bond-forming events occur simultaneously, though not necessarily to the same extent. quora.com In contrast, stepwise reactions involve the formation of at least one reaction intermediate, which is a discrete, albeit often short-lived, chemical species residing in a local energy minimum on the reaction pathway. quora.com Consequently, a stepwise reaction will have multiple transition states connecting the reactants, intermediates, and products.

For reactions involving α,β-unsaturated nitriles like this compound, the specific reaction type heavily influences the operative mechanism.

Michael Addition Reactions: The conjugate addition of a nucleophile to the β-carbon of this compound is a classic example of a reaction that typically proceeds through a stepwise mechanism . The process is initiated by the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized carbanion (an enolate or, more accurately, a nitranate anion) intermediate. This intermediate is then protonated in a subsequent step to yield the final product. The stability of this charged intermediate is a key factor favoring the stepwise pathway over a concerted one.

Cycloaddition Reactions: The mechanism of cycloaddition reactions, such as [3+2] dipolar cycloadditions, can be more nuanced. While many are considered to be concerted pericyclic reactions, computational studies on related systems have shown that the degree of synchronicity can vary. acs.org Some reactions may proceed through a highly asynchronous concerted transition state, where bond formations have progressed to different extents. In other cases, particularly with reactants that can stabilize radical or ionic centers, a stepwise pathway involving a diradical or zwitterionic intermediate can become competitive. acs.org

Substitution Reactions: Studies on the aminolysis of related cinnamoyl chlorides in acetonitrile have provided strong evidence for a stepwise mechanism. Isotope effect data and kinetic studies support a pathway involving the initial formation of a tetrahedral intermediate, followed by a rate-limiting breakdown of this intermediate to form the products. rsc.org This suggests that nucleophilic acyl substitution-type reactions at the carbonyl group of a cinnamoyl system are predisposed to stepwise pathways.

Theoretical analyses of reactions between 1,4-dihydropyridines and α,β-unsaturated nitriles have shown that the reaction can proceed in a highly asynchronous, nearly stepwise fashion, particularly in condensed phases. chemrxiv.org This highlights that even for reactions that could potentially be concerted, the electronic nature of the α,β-unsaturated nitrile system can favor pathways with significant charge separation and intermediate character.

| Feature | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Number of Steps | Two or more | One |

| Key Species | Reactants, Intermediates, Transition States, Products | Reactants, Transition State, Products |

| Energy Profile | Contains one or more local minima (intermediates) | Contains no intermediate minima |

| Typical Reaction Type | Michael Addition, Nucleophilic Acyl Substitution | Pericyclic reactions (e.g., some Cycloadditions) |

| Example Intermediate | Resonance-stabilized nitranate anion | None |

Role of Intermediates and Transition States

The reactivity of this compound is governed by the formation of transient, high-energy species known as transition states and, in stepwise reactions, discrete but short-lived intermediates. Understanding the structure and stability of these species is fundamental to predicting reaction outcomes and rates.

The this compound molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. rsc.orgchegg.com The attack of a nucleophile at the β-carbon, typical of a Michael or conjugate addition, initiates a stepwise mechanism where specific intermediates and transition states can be identified.

Intermediates in Michael Addition:

The key intermediate in the conjugate addition of a nucleophile (Nu⁻) to this compound is a resonance-stabilized anion. Upon addition of the nucleophile to the β-carbon, the π-electrons are pushed onto the α-carbon and delocalized across the nitrile group. This results in an intermediate that is a hybrid of two primary resonance structures: an enolate and a nitranate anion. The negative charge is shared between the α-carbon and the nitrogen atom of the nitrile group. The stability of this intermediate is a major driving force for the reaction and is crucial for the prevalence of the 1,4-addition pathway.

Transition States:

Every step in a reaction mechanism proceeds through a transition state, which represents the highest energy point along the reaction coordinate for that step.

First Transition State (TS1): In a Michael addition, the first transition state occurs as the nucleophile attacks the β-carbon. In TS1, the bond between the nucleophile and the β-carbon is partially formed, while the C=C double bond is partially broken. There is a significant build-up of negative charge that will ultimately be delocalized in the subsequent intermediate. The geometry at the reacting carbons begins to change from sp² towards sp³.

Second Transition State (TS2): Following the formation of the resonance-stabilized intermediate, a protonation step (typically by a solvent or a proton source added during workup) occurs to yield the final product. The second transition state, TS2, involves the partial formation of a bond between a proton and the α-carbon of the intermediate.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for elucidating the precise geometries and energies of these transient species. nih.govescholarship.org Such studies can confirm the stepwise nature of a reaction by locating a stable intermediate on the potential energy surface and calculating the energy barriers (activation energies) associated with each transition state.

| Species | Description | Key Structural Features |

|---|---|---|

| Transition State 1 (TS1) | Highest energy point for the nucleophilic attack step. | Partial C-Nu bond formation; Partial C=C π-bond breaking; sp² to sp³ transition at reacting carbons. |

| Intermediate | A resonance-stabilized anion (enolate/nitranate). | Negative charge delocalized between the α-carbon and the nitrile nitrogen; sp² hybridization at the α-carbon. |

| Transition State 2 (TS2) | Highest energy point for the protonation of the intermediate. | Partial C-H bond formation at the α-carbon. |

Electrophilic and Nucleophilic Catalysis in Mechanistic Context

Catalysis plays a pivotal role in modulating the reactivity and mechanism of reactions involving this compound. Both electrophilic (acid) and nucleophilic (base) catalysis can be employed to accelerate reactions by providing alternative, lower-energy pathways.

Nucleophilic and Base Catalysis:

Base catalysis is most commonly encountered in reactions where this compound acts as the electrophile, such as in the Michael addition. orgosolver.com The role of the base is not to activate the this compound itself, but to generate a more potent nucleophile from a pronucleophile.

Electrophilic and Acid Catalysis:

Acid catalysis, particularly with Lewis acids, activates the this compound substrate, making it more electrophilic and thus more reactive towards even weak nucleophiles. orgosolver.com

Mechanism: A Lewis acid (LA) coordinates to the lone pair of electrons on the nitrogen atom of the nitrile group. This coordination withdraws electron density from the conjugated system, significantly increasing the partial positive charge on the β-carbon. This activation makes the β-carbon a much "harder" and more attractive electrophilic center for nucleophilic attack. The Lewis acid stabilizes the transition state of the nucleophilic addition step by accommodating the developing negative charge. This stabilization of the transition state leads to a lower activation energy and an accelerated reaction rate. Electrophilic catalysis can therefore enable reactions with nucleophiles that are otherwise unreactive under neutral conditions. Studies on the solvolysis of cinnamoyl chloride have shown that electrophilic catalysts like mercuric chloride can increase the reaction rate by stabilizing the transition state and facilitating the departure of the leaving group. orientjchem.org Similarly, metal catalysts like cationic ruthenium complexes have been used to activate simple nitriles by coordination, facilitating their deprotonation and subsequent nucleophilic addition to electrophiles. organic-chemistry.org

| Catalysis Type | Role of Catalyst | Effect on Mechanism |

|---|---|---|

| Base/Nucleophilic | Deprotonates the pronucleophile to generate a more potent nucleophile. | Facilitates the initial nucleophilic attack by increasing nucleophile reactivity. Does not typically change the fundamental stepwise nature of the Michael addition. |

| Acid/Electrophilic (Lewis Acid) | Coordinates to the nitrile nitrogen, increasing the electrophilicity of the β-carbon. | Lowers the activation energy of the nucleophilic attack step by stabilizing the transition state. Enables the use of weaker nucleophiles. |

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like cinnamoyl acetonitrile (B52724). Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

One-Dimensional (1D) NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for verifying the core structure of cinnamoyl acetonitrile. These spectra provide information on the chemical environment, number, and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the α,β-unsaturated system, and the methylene (B1212753) protons adjacent to the carbonyl and nitrile groups. The vinylic protons typically appear as doublets, with a coupling constant (J-value) indicative of a trans configuration. The aromatic protons exhibit complex splitting patterns in the downfield region, while the methylene protons appear as a singlet in the upfield region.

Based on data from structurally similar compounds like 2-benzylidenemalononitrile, the following spectral data can be anticipated for this compound. rsc.orgsciengine.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~198-201 |

| Methylene (-CH₂-) | ~3.6 (s, 2H) | ~30-33 |

| Nitrile (-CN) | - | ~114-116 |

| Vinylic α-CH | ~6.8-7.0 (d) | ~129-131 |

| Vinylic β-CH | ~7.5-7.7 (d) | ~145-148 |

| Aromatic CHs | ~7.4-7.9 (m, 5H) | ~128-135 |

| Aromatic C-ipso | - | ~131-133 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are essential to definitively establish atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two vinylic protons, confirming their adjacent relationship. Correlations among the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). This technique would unequivocally link the vinylic proton signals to the vinylic carbon signals and each aromatic proton to its corresponding aromatic carbon, solidifying the C-H framework of the molecule. researchgate.net

The methylene protons correlating to the carbonyl carbon and the nitrile carbon.

The vinylic protons correlating to the carbonyl carbon and carbons of the phenyl ring.

The ipso-carbon of the phenyl ring correlating to the adjacent vinylic proton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is vital for determining stereochemistry. For this compound, the primary use would be to confirm the E (trans) configuration of the double bond, which is generally the more stable isomer. A spatial correlation (cross-peak) between the β-vinylic proton and the ortho-protons of the phenyl ring would provide strong evidence for the E geometry. sciengine.com

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| COSY | Vinylic α-H ↔ Vinylic β-H | - | Confirms α,β-unsaturated system. |

| HSQC | Methylene H₂ | Methylene C | Confirms direct C-H bond. |

| Vinylic Hs | Vinylic Cs | Confirms direct C-H bonds. | |

| HMBC | Methylene H₂ | Carbonyl C, Nitrile C | Connects methylene to keto-nitrile fragment. |

| Vinylic β-H | Carbonyl C, Phenyl Cs | Connects vinyl group to carbonyl and phenyl ring. | |

| ROESY | Vinylic β-H ↔ Phenyl ortho-Hs | - | Confirms E (trans) stereochemistry. |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules, such as bond rotations. unibas.itnih.gov For α,β-unsaturated ketones, DNMR can be used to investigate restricted rotation around the single bonds, for example, the bond between the carbonyl group and the vinylic carbon or the bond between the vinylic carbon and the phenyl ring. mdpi.comscilit.com However, for a relatively rigid, conjugated system like this compound, significant conformational dynamism that is observable on the NMR timescale at typical temperatures is not commonly reported. The planar, conjugated nature of the cinnamoyl group generally restricts free rotation, leading to a predominantly stable conformation.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₉NO. The experimentally measured exact mass must match the theoretically calculated mass within a very small error margin (typically < 5 ppm) to validate the proposed formula. beilstein-journals.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO |

| Calculated Exact Mass [M+H]⁺ | 172.0757 |

| Hypothetical Measured Mass | 172.0755 |

| Mass Difference (ppm) | -1.16 |

LC/MS and GC/MS for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for analyzing the purity of a sample and for monitoring the progress of a chemical reaction.

LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS is a versatile technique for separating and identifying components in a liquid mixture. nih.goval-kindipublisher.com A sample of this compound can be injected into an HPLC system (typically with a C18 reverse-phase column) to separate it from any starting materials, byproducts, or impurities. researchgate.net The eluent from the column is then directed into the mass spectrometer, which provides the molecular weight of the parent compound and any other separated species. This makes LC/MS an ideal tool for assessing the final purity of the synthesized product and for monitoring a reaction over time to determine when it has reached completion. mdpi.comresearchgate.netresearchgate.net

GC/MS (Gas Chromatography-Mass Spectrometry): If this compound is sufficiently volatile and thermally stable, GC/MS can also be employed for purity analysis. al-kindipublisher.com In GC/MS, the sample is vaporized and separated in a gas chromatograph before detection by the mass spectrometer. This method offers high resolution and is particularly effective for identifying volatile organic impurities. The choice between LC/MS and GC/MS depends on the physical properties of the analyte and the nature of the potential impurities.

Table 4: Comparison of LC/MS and GC/MS for this compound Analysis

| Technique | Principle | Primary Application | Requirements for Analyte |

| LC/MS | Separation in liquid phase based on polarity. | Purity assessment, reaction monitoring for non-volatile or thermally sensitive compounds. | Soluble in a suitable mobile phase. |

| GC/MS | Separation in gas phase based on boiling point/volatility. | Purity assessment, analysis of volatile impurities. | Volatile and thermally stable. |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, resulting in an infrared spectrum that serves as a unique molecular "fingerprint".

For this compound, the FTIR spectrum provides definitive evidence for its key structural features. Each functional group within the molecule—the nitrile, the ketone, the alkene, and the aromatic ring—absorbs in a characteristic region of the spectrum. The analysis of these absorption bands allows for a comprehensive functional group characterization. For instance, the presence of a sharp, intense band in the 2200-2260 cm⁻¹ region is a clear indicator of the C≡N stretching vibration of the nitrile group. The carbonyl (C=O) group of the ketone is typically observed as a strong absorption band in the range of 1650-1700 cm⁻¹.

The carbon-carbon double bonds of the alkene and the aromatic ring give rise to absorptions in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the trans-alkene C-H out-of-plane bending vibration produces a characteristic strong band around 960-980 cm⁻¹. The collective analysis of these bands confirms the molecular structure of this compound. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Alkene | =C-H Stretch | 3010 - 3095 | Medium |

| Nitrile | C≡N Stretch | 2200 - 2260 | Sharp, Medium-Strong |

| Ketone | C=O Stretch | 1650 - 1700 | Strong |

| Alkene / Aromatic | C=C Stretch | 1500 - 1650 | Medium-Variable |

| Alkene (trans) | =C-H Bend (Out-of-plane) | 960 - 980 | Strong |

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR measures absorption of infrared light, Raman spectroscopy detects the frequency shifts in scattered light that occur as molecules transition between vibrational energy states. A key advantage of Raman spectroscopy is its sensitivity to non-polar or symmetric bonds, which may be weak or inactive in FTIR spectra.

For this compound, Raman spectroscopy provides further confirmation of its molecular structure. The nitrile (C≡N) and carbonyl (C=O) stretching vibrations are typically Raman active. The symmetric vibrations of the benzene ring and the C=C double bond of the alkene moiety often produce strong and distinct signals in the Raman spectrum, providing clear structural markers. ias.ac.in For instance, the nitrile stretch generally appears as a strong, sharp band between 2200 and 2260 cm⁻¹. researchgate.netresearchgate.net

Furthermore, Raman spectroscopy is an effective tool for studying phase transitions in materials. nih.gov Changes in the crystalline structure or molecular conformation during a phase transition lead to distinct alterations in the Raman spectrum, such as shifts in peak positions, changes in peak widths, and the appearance or disappearance of bands. While Raman spectroscopy has been successfully used to investigate the liquid-to-solid phase transitions of simple nitriles like acetonitrile at low temperatures, specific studies detailing the phase transitions of this compound are not prominently available in the reviewed scientific literature. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N Stretch | 2200 - 2260 |

| Ketone | C=O Stretch | 1650 - 1700 |

| Alkene / Aromatic | C=C Stretch | 1500 - 1650 |

| Aromatic Ring | Ring Breathing Mode | ~1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the progress of chemical reactions and determining their kinetics. spectroscopyonline.com The method is based on the absorption of light in the UV and visible regions of the electromagnetic spectrum, which promotes electrons from a ground state to a higher energy excited state. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com

This direct relationship between absorbance and concentration makes UV-Vis spectroscopy an ideal tool for tracking reactions involving chromophoric species like this compound. spectroscopyonline.com The extended conjugation in the this compound molecule, encompassing the phenyl ring, the propenoyl system, and the carbonyl group, results in strong absorption in the UV region. To monitor a reaction, such as the synthesis or consumption of this compound, the absorbance is measured at a wavelength where the reactant or product has a distinct absorption maximum (λmax).

By recording the change in absorbance over time, a kinetic trace is generated. This data can be used to determine the rate of the reaction. nih.gov For example, if this compound is being consumed, the decrease in its characteristic absorbance over time can be plotted to determine the reaction order and calculate the rate constant. This non-invasive, real-time monitoring capability allows for a detailed understanding of the reaction mechanism and the influence of various parameters like temperature and reactant concentrations. perkinelmer.comntnu.no

UV-Vis spectroscopy is also a crucial analytical tool for investigating the photochemical properties of compounds, including their use as photoinitiators and their susceptibility to photobleaching. A photoinitiator is a molecule that, upon absorbing light, generates reactive species (such as free radicals or cations) that initiate a polymerization reaction. Photobleaching refers to the photochemical destruction of a chromophore, leading to a permanent loss of absorption and/or fluorescence.

In the context of photoinitiator studies, UV-Vis spectroscopy is used to characterize the absorption properties of the initiator to ensure its absorption spectrum overlaps with the emission spectrum of the light source (e.g., an LED lamp). The efficiency of a photoinitiator can be assessed by monitoring the polymerization reaction it initiates. More directly, the photoinitiator's own degradation can be tracked. Upon irradiation, a photoinitiator is consumed, and this process can be followed by measuring the decrease in its characteristic absorbance band over time. This rate of disappearance provides information on its photobleaching kinetics.

Studies on related compounds, such as cinnamoylformate derivatives, have shown them to be effective photoinitiators for visible light LED photopolymerization. dntb.gov.ua These compounds exhibit excellent photobleaching ability, which is a desirable characteristic in applications like thick-section curing, as the bleaching of the initiator allows light to penetrate deeper into the material. UV-Vis spectroscopy is the primary method used to quantify this photobleaching, providing essential data for the development and optimization of photopolymer formulations. dntb.gov.ua

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Specific X-ray diffraction data for this compound is not available in published literature. The determination of its solid-state structure would require crystallizing the compound and analyzing it using single-crystal X-ray diffraction.

Determination of Molecular Geometry and Conformation

Without experimental crystallographic data, the precise molecular geometry and conformation of this compound in the solid state cannot be definitively described. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could predict the most stable conformations. For related compounds like cinnamic acid and cinnamaldehyde (B126680), studies have shown that the planarity of the cinnamoyl group is a key feature, with stability depending on the s-cis or s-trans conformation around the C-C single bond adjacent to the carbonyl group scielo.org.mx. A similar analysis would be necessary for this compound to determine its preferred conformation.

Comparative Structural Studies in Different Solvent Environments

No comparative structural studies of this compound crystallized from different solvents have been reported. Such studies are valuable as different solvent molecules can be incorporated into the crystal lattice, forming solvates, or can influence the adoption of different crystal packing arrangements (polymorphism) iscientific.org. This can, in turn, affect the physical properties of the solid. The choice of solvent, such as polar protic (e.g., methanol) versus polar aprotic (e.g., acetonitrile), could lead to different intermolecular interaction motifs.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Investigations

There is no available literature on the use of Electron Paramagnetic Resonance (EPR) spectroscopy to investigate radical species derived from this compound. EPR is the primary technique for the direct detection and characterization of molecules or molecular fragments with unpaired electrons (radicals). Such a study could be relevant if this compound were involved in radical-mediated reactions, for example, under UV irradiation or in certain biochemical pathways.

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation, quantification, and purification of compounds in complex mixtures. While specific methods exclusively for this compound are not detailed, methods for related cinnamoyl compounds found in natural products like cinnamon are well-established and provide a strong basis for developing a separation method nih.govmdpi.com.

The development of a reversed-phase HPLC or UHPLC method for this compound would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 stationary phase is commonly used for separating moderately polar compounds like cinnamoyl derivatives.

The mobile phase typically consists of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Acetonitrile is frequently preferred for its lower UV cutoff and viscosity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. nih.gov

Detection is commonly performed using a UV detector, as the conjugated system of the cinnamoyl group results in strong UV absorbance. A photodiode array (PDA) detector would allow for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment. For higher sensitivity and structural confirmation, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred method mdpi.com.

A typical starting point for method development is outlined in the table below.

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, < 2 µm | C18 provides good retention for moderately polar aromatic compounds. UHPLC columns with smaller particles offer higher efficiency and speed. |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid modifier improves peak shape by suppressing ionization of acidic silanol groups on the stationary phase. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min | Gradient elution is necessary to elute a range of compounds and clean the column. UHPLC allows for much faster gradients. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Flow rates are scaled according to the column dimensions. |

| Column Temp. | 30 °C | 40 °C | Elevated temperatures reduce mobile phase viscosity and can improve peak shape and efficiency. |

| Injection Vol. | 10 µL | 2 µL | Injection volumes are scaled to the column size to prevent band broadening. |

| Detection | UV at ~280 nm or PDA | UV at ~280 nm or PDA | The cinnamoyl chromophore has a strong absorbance in this region. |

This table represents a generalized starting point for developing a separation method for this compound. The exact conditions would require experimental optimization to achieve the desired performance criteria of selectivity, efficiency, and analysis time.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds. This methodology is highly effective for separating individual components from a complex mixture, providing both qualitative identification and quantitative measurement. The process involves introducing a sample into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a separating column. The separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column's interior.

In the context of this compound and related synthetic pathways, GC-MS is invaluable for monitoring reaction progress and identifying volatile byproducts or impurities. For instance, the analysis of related phenylpropanoids, such as cinnamyl alcohol, cinnamaldehyde, and cinnamyl acetate (B1210297), is frequently accomplished using GC-MS. frontiersin.orgnih.gov A common approach involves headspace solid-phase microextraction (HS-SPME) for sample preparation, which isolates volatile analytes from a liquid or solid matrix, followed by GC-MS analysis. frontiersin.org

The selection of the GC column is critical for achieving adequate separation. A DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed for the analysis of cinnamyl derivatives and other aromatic compounds due to its versatility and thermal stability. nih.gov The temperature program of the GC oven is carefully controlled to ensure the effective separation of compounds with different boiling points. A typical program begins at a lower temperature, holds for a period, and then ramps up to a final, higher temperature to elute less volatile compounds. frontiersin.org Mass spectrometry is the preferred detection method as it provides structural information, allowing for the confident identification of separated compounds by comparing their mass spectra to established libraries. researchgate.net

While specific methods for this compound are not extensively detailed in the literature, a suitable GC-MS method can be adapted from established procedures for structurally similar molecules. Such a method would be crucial for detecting volatile precursors like cinnamaldehyde or solvents like acetonitrile that might remain as residual impurities in the final product.

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow rate |

| Injection Mode | Splitless or Split |

| Oven Temperature Program | Initial 60°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 280°C, hold for 10-20 min frontiersin.org |

| MS Interface Temperature | 280°C |

| Mass Scan Range | 50–400 m/z frontiersin.org |

| Ionization Mode | Electron Ionization (EI) |

Method Development for Purity Profiling and Byproduct Detection

Developing a robust analytical method is essential for determining the purity of this compound and identifying any potential byproducts from its synthesis. Impurity profiling is a critical aspect of chemical and pharmaceutical development, as the presence of impurities can significantly impact the quality, efficacy, and safety of a substance. chromatographyonline.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used technique for this purpose due to its high resolution, sensitivity, and applicability to a broad range of compounds. nih.gov

The development of an impurity profiling method is a systematic process that involves several key steps:

Column and Stationary Phase Selection : The choice of the HPLC column is the most critical factor affecting separation selectivity. chromatographyonline.com A C18 (ODS) column is a common starting point for many organic molecules. researchgate.netoup.com Screening a set of columns with different stationary phase chemistries can help identify the optimal column for separating the main compound from its impurities. chromatographyonline.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. nih.gov Acetonitrile is often preferred in RP-HPLC for its favorable viscosity and UV transparency. nih.gov The strength and selectivity of the separation are fine-tuned by adjusting the ratio of the organic modifier to water and by controlling the pH of the aqueous component with buffers. chromatographyonline.com

Gradient Elution : For complex samples containing compounds with a wide range of polarities, a gradient elution is typically employed. This involves changing the composition of the mobile phase during the analytical run, usually by increasing the percentage of the organic solvent. This approach ensures that both highly polar and non-polar impurities are eluted as sharp, well-resolved peaks in a reasonable timeframe. oup.com

Detection : A Photodiode Array (PDA) or UV-Vis detector is commonly used, allowing for the detection of chromophoric compounds like this compound. researchgate.netoup.com Setting the detection wavelength at the absorbance maximum of the main compound generally provides high sensitivity. For comprehensive profiling and identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique. ijprajournal.com LC-MS provides molecular weight and structural information, which is invaluable for elucidating the identity of byproducts. ijprajournal.com

Potential byproducts in the synthesis of this compound could include unreacted starting materials (e.g., cinnamaldehyde, acetonitrile), intermediates, and products from side reactions. The developed HPLC method must be validated to demonstrate its ability to separate all known and potential impurities from the main peak and from each other.

Table 2: Illustrative RP-HPLC Method for Purity Profiling

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph (HPLC) with PDA or MS detector |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netoup.com |

| Mobile Phase A | Water with 0.1% Formic Acid or other suitable buffer |

| Mobile Phase B | Acetonitrile researchgate.netoup.com |

| Gradient Program | Example: 20% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min researchgate.netoup.com |

| Column Temperature | 30°C |

| Detection | PDA detector at absorbance maximum (e.g., 254 nm) and/or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

In-depth Computational and Theoretical Analyses of this compound Remain Largely Undocumented in Publicly Accessible Research

A thorough review of available scientific literature reveals a significant gap in detailed computational and theoretical studies focused specifically on the chemical compound this compound. Despite its relation to more extensively studied molecules such as cinnamic acid and cinnamaldehyde, dedicated research applying advanced computational methods to this compound, also known as (E)-3-phenyl-2-propenenitrile or cinnamonitrile, is not readily found in public databases. Consequently, a detailed article adhering to a specific framework of quantum chemical calculations and molecular dynamics simulations for this particular compound cannot be generated at this time.

While general principles of computational chemistry provide a framework for how such studies might be conducted, the specific data and detailed research findings necessary to populate an analysis of this compound's electronic structure, reactivity, transition states, molecular orbitals, conformational flexibility, and solvent interactions are not present in the accessible scientific domain.

Existing computational research on related compounds offers a glimpse into the methodologies that could be applied to this compound:

Density Functional Theory (DFT): DFT is a powerful tool for predicting the electronic structure and reactivity of molecules. For related compounds like cinnamic acid, DFT has been used to investigate conformational preferences and spectroscopic properties. Such an analysis for this compound would involve calculating electron density to predict its stability, reactivity, and spectroscopic signature.

Transition State Modeling: This method is crucial for understanding the energy profiles of chemical reactions. While kinetic studies on the reactions of similar molecules like cinnamoyl chloride exist, specific transition state models and energy profile calculations for transformations involving this compound are not detailed in the literature.

Molecular Orbital Analysis: The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity and electronic transitions. Although this is a standard output of quantum chemical calculations, specific HOMO-LUMO energy gap values and orbital visualizations for this compound are not available.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This would be instrumental in performing conformational analysis and studying the flexibility of the this compound molecule. Furthermore, MD simulations are essential for modeling the interactions between a solute like this compound and various solvents, providing insights into solvation processes. While extensive MD studies have been conducted on acetonitrile as a solvent, its interaction specifically with this compound as a solute has not been a focus of published research.

A recent computational study was identified that investigates the kinetics and mechanism of a reaction between benzyl cyanide and cinnamonitrile catalyzed by a Manganese-PNP pincer complex. However, this research focuses on a specific reaction pathway involving multiple components and does not provide the foundational computational analysis of the isolated this compound molecule as required.

Computational and Theoretical Studies on Cinnamoyl Acetonitrile and Its Transformations

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural properties of a molecule and its chemical reactivity. While specific QSRR models exclusively developed for cinnamoyl acetonitrile (B52724) are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications would likely influence its reactivity.

A hypothetical QSRR study on a series of cinnamoyl acetonitrile derivatives would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic, steric, and thermodynamic, among others. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a specific transformation, a predictive model can be built.

For instance, in a hypothetical study on the nucleophilic addition to the β-carbon of this compound derivatives, key descriptors might include:

Electronic Descriptors:

Partial atomic charges on the α- and β-carbons of the acrylonitrile moiety.

The energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the susceptibility of the molecule to nucleophilic attack.